molecular formula C11H18N4 B12224458 1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane

1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane

Cat. No.: B12224458
M. Wt: 206.29 g/mol
InChI Key: YJDPYUMGLOVTAB-UHFFFAOYSA-N
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Description

1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane typically involves the reaction of 6-methylpyrazine with 1,4-diazepane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production of the compound. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 1-(6-Methylpyrazin-2-yl)piperidin-4-ol
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Imidazo[4,5-b]pyridine derivatives

Comparison: 1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Compared to similar compounds, it may exhibit different pharmacological profiles and therapeutic potentials .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

1-methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane

InChI

InChI=1S/C11H18N4/c1-10-8-12-9-11(13-10)15-5-3-4-14(2)6-7-15/h8-9H,3-7H2,1-2H3

InChI Key

YJDPYUMGLOVTAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N2CCCN(CC2)C

Origin of Product

United States

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